molecular formula C8H17NO2 B15258751 (5-Ethoxypiperidin-3-yl)methanol

(5-Ethoxypiperidin-3-yl)methanol

Cat. No.: B15258751
M. Wt: 159.23 g/mol
InChI Key: WAQCFKQTSRABFO-UHFFFAOYSA-N
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Description

(5-Ethoxypiperidin-3-yl)methanol is a piperidine derivative featuring a hydroxymethyl group at position 3 and an ethoxy substituent at position 5 of the six-membered amine ring. The ethoxy group contributes to the compound’s lipophilicity and electronic profile, while the hydroxymethyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(5-ethoxypiperidin-3-yl)methanol

InChI

InChI=1S/C8H17NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h7-10H,2-6H2,1H3

InChI Key

WAQCFKQTSRABFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(CNC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxypiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the ethylation of 3-hydroxypiperidine using ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (5-Ethoxypiperidin-3-yl)methanol may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxypiperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (5-ethoxypiperidin-3-yl)ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(5-Ethoxypiperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Ethoxypiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs include pyridine- and piperidine-based methanol derivatives. The substitution pattern (e.g., ethoxy, chloro, methyl, or aromatic groups) critically impacts physicochemical properties and applications.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Properties
(5-Ethoxypiperidin-3-yl)methanol Piperidine 5-ethoxy, 3-hydroxymethyl ~159.22* N/A† Moderate lipophilicity, basicity
(5-Methylpyridin-3-yl)methanol Pyridine 5-methyl, 3-hydroxymethyl 123.15 256 Higher polarity, aromatic ring
(5-Phenylpyridin-3-yl)methanol Pyridine 5-phenyl, 3-hydroxymethyl 185.22 N/A High lipophilicity (aryl group)
[1-(4-Methylbenzyl)piperidin-3-yl]methanol Piperidine 4-methylbenzyl, 3-hydroxymethyl 219.32 N/A Enhanced steric bulk, lipophilicity
(5,6-Dimethoxypyridin-3-yl)methanol Pyridine 5,6-dimethoxy, 3-hydroxymethyl N/A N/A Polar, electron-rich aromatic system

*Calculated based on molecular formula (C₈H₁₇NO₂).

Substituent Effects on Properties

  • Ethoxy vs. Methoxy/Phenyl Groups: The ethoxy group in (5-Ethoxypiperidin-3-yl)methanol offers moderate electron-donating effects and lipophilicity compared to methoxy (polar) or phenyl (highly lipophilic) substituents in pyridine analogs .
  • Piperidine vs. Pyridine Core : The piperidine ring’s aliphatic nature and basic nitrogen (pKa ~11) enhance solubility in acidic conditions via protonation, unlike pyridine derivatives (aromatic, less basic) .
  • Hydroxymethyl Group: The 3-hydroxymethyl group facilitates hydrogen bonding, improving aqueous solubility relative to non-hydroxylated analogs .

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